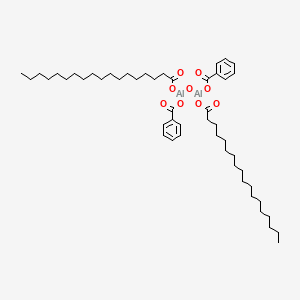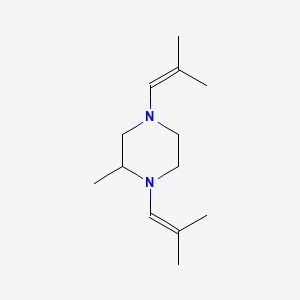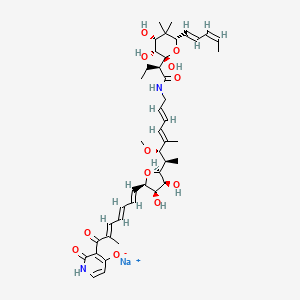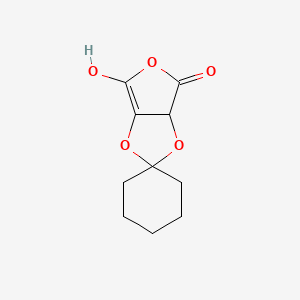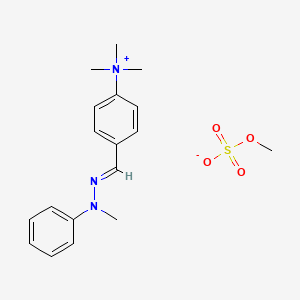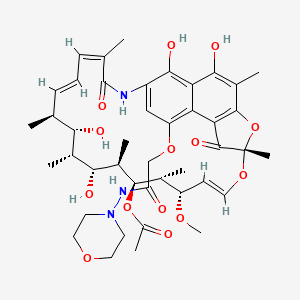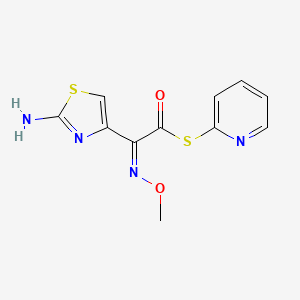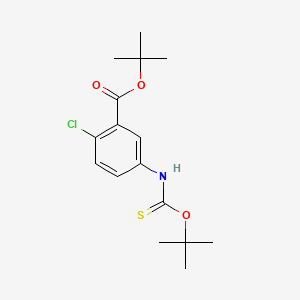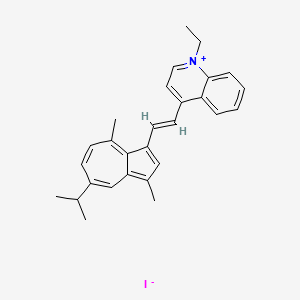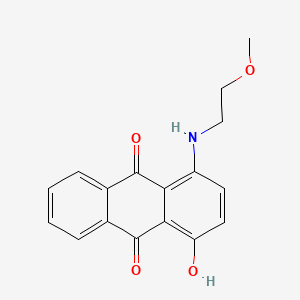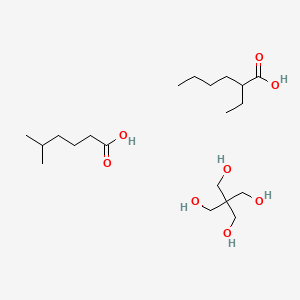
2,2-Bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid;5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, is a complex ester compound. It is formed by the esterification of isoheptanoic acid and 2-ethylhexanoic acid with pentaerythritol. This compound is known for its unique chemical properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, involves the esterification reaction between isoheptanoic acid, 2-ethylhexanoic acid, and pentaerythritol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion of the reactants to the ester product. The product is then purified using industrial-scale distillation or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Isoheptanoic acid, 2-ethylhexanoic acid, and pentaerythritol.
Wissenschaftliche Forschungsanwendungen
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used as a lubricant additive and in the production of high-performance coatings.
Wirkmechanismus
The mechanism of action of isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with different enzymes and receptors, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentaerythritol tetraheptanoate .
Isononanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol: .
Trimethylolpropane triheptanoate: .
Uniqueness
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, is unique due to its specific combination of isoheptanoic acid and 2-ethylhexanoic acid with pentaerythritol. This combination imparts unique chemical properties, such as enhanced stability and specific reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C20H42O8 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid;5-methylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C7H14O2.C5H12O4/c1-3-5-6-7(4-2)8(9)10;1-6(2)4-3-5-7(8)9;6-1-5(2-7,3-8)4-9/h7H,3-6H2,1-2H3,(H,9,10);6H,3-5H2,1-2H3,(H,8,9);6-9H,1-4H2 |
InChI-Schlüssel |
LVWDQKVJXJUKCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCC(=O)O.C(C(CO)(CO)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





